3H-Pyrazino(3,2,1-jk)(1,4)benzodiazepin-3-one, 10-chloro-7-(cyclopropylmethyl)-1,2,5,6,7,8-hexahydro-6-methyl-
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Overview
Description
3H-Pyrazino(3,2,1-jk)(1,4)benzodiazepin-3-one, 10-chloro-7-(cyclopropylmethyl)-1,2,5,6,7,8-hexahydro-6-methyl- is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazino(3,2,1-jk)(1,4)benzodiazepin-3-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzodiazepine core through cyclization of appropriate precursors.
Halogenation: Introduction of the chlorine atom at the desired position using reagents like thionyl chloride or N-chlorosuccinimide.
Alkylation: Addition of the cyclopropylmethyl group through alkylation reactions using alkyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Multi-step synthesis in batch reactors.
Continuous Flow Chemistry: Use of continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various benzodiazepine derivatives.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Research on its binding affinity to various biological receptors.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic effects, such as anxiolytic or sedative properties.
Drug Development: Potential candidate for developing new medications.
Industry
Chemical Manufacturing: Used in the production of other complex organic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 3H-Pyrazino(3,2,1-jk)(1,4)benzodiazepin-3-one derivatives typically involves interaction with specific molecular targets, such as:
GABA Receptors: Binding to gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects.
Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
3H-Pyrazino(3,2,1-jk)(1,4)benzodiazepin-3-one, 10-chloro-7-(cyclopropylmethyl)-1,2,5,6,7,8-hexahydro-6-methyl- is unique due to its specific structural modifications, such as the cyclopropylmethyl group and the chlorine atom, which may confer distinct pharmacological properties.
Properties
CAS No. |
136722-89-9 |
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Molecular Formula |
C16H20ClN3O |
Molecular Weight |
305.80 g/mol |
IUPAC Name |
7-chloro-11-(cyclopropylmethyl)-12-methyl-1,4,11-triazatricyclo[7.4.1.05,14]tetradeca-5,7,9(14)-trien-2-one |
InChI |
InChI=1S/C16H20ClN3O/c1-10-7-20-15(21)6-18-14-5-13(17)4-12(16(14)20)9-19(10)8-11-2-3-11/h4-5,10-11,18H,2-3,6-9H2,1H3 |
InChI Key |
RFUADSKCKCQAFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=O)CNC3=CC(=CC(=C32)CN1CC4CC4)Cl |
Origin of Product |
United States |
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